N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide
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Overview
Description
N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a dithiazepane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide typically involves multiple steps, starting with the preparation of the 2-methoxy-5-nitrophenyl precursor. This precursor can be synthesized through nitration of 2-methoxyaniline followed by a series of reactions to introduce the nitro group at the desired position . The dithiazepane ring is then formed through a cyclization reaction involving appropriate sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiazepane ring can interact with biological macromolecules, potentially inhibiting or modifying their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-nitrophenyl)acetamide
- N-(2-Methoxy-5-nitrophenyl)-2,3-diphenylacrylamide
- 4-Isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
N-(2-Methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1,2,5-dithiazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-19-11-3-2-9(15(17)18)8-10(11)13-12(16)14-4-6-20-21-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFVJHHZGAQUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N2CCSSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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